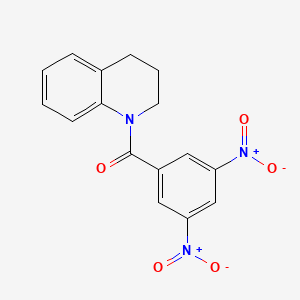

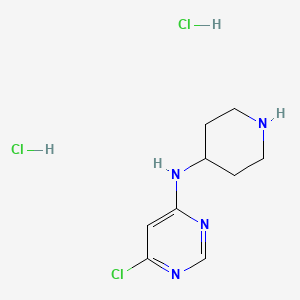

1-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dinitrobenzoic acid is an organic chemical that is used in various applications, including as a corrosion inhibitor and in photography . It is also used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine . Tetrahydroquinoline is a type of organic compound that is part of the quinoline family.

Synthesis Analysis

3,5-Dinitrobenzoic acid can be synthesized from benzoic acid through a nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The synthesis of tetrahydroquinoline derivatives is a broad field with many methods available, depending on the specific substitution pattern desired.Molecular Structure Analysis

The molecular structure of 3,5-Dinitrobenzoic acid consists of a benzene ring with two nitro groups and one carboxylic acid group attached . The structure of tetrahydroquinoline involves a nitrogen-containing ring structure.Chemical Reactions Analysis

Aldehydes and ketones react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates, whereas alcohols do not react . This indicates the presence of an aldehyde or ketone. The reaction also serves as a solid derivative .Physical And Chemical Properties Analysis

3,5-Dinitrobenzoic acid is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .Scientific Research Applications

Synthesis and Molecular Structures

Proton-transfer Compounds Synthesis : Nitro-substituted aromatic carboxylic acids, including 3,5-dinitrobenzoic acid, were used to prepare proton-transfer compounds with 8-aminoquinoline. These compounds showed primary hydrogen-bonding interactions and simple chain polymeric structures, illustrating the synthesis and characterization of proton-transfer compounds through infrared spectroscopy and X-ray diffraction methods (Smith et al., 2001).

Organic Acid-Base Adducts : The study on organic acid–base adducts using 2-methylquinoline and various acids, including 3,5-dinitrosalicylic acid, highlighted the formation of organic salts and the role of weak and strong noncovalent interactions in crystal packing. This illustrates the significance of hydrogen bonding and other noncovalent interactions in the structure of supramolecular complexes (Zhang et al., 2014).

Heterocyclic Systems Synthesis : Describes the synthesis of 1-aryl/alkyl-1H-1,2,3,4-tetrazoles from amines, showcasing the use of Bronsted acidic ionic liquids under mild conditions. This demonstrates the facilitation of heterocyclic systems synthesis, offering insights into the recyclability and efficiency of the synthesis process (Aridoss & Laali, 2011).

Redox Annulations : Amines undergoing redox-neutral annulations with 2-methyl-3,5-dinitrobenzaldehyde showcased dual C-H functionalization, illustrating a method for constructing complex molecular structures through redox reactions (Paul et al., 2019).

Supramolecular Structures and Hydrogen Bonding

Supramolecular Organic Salts : The study of proton-transfer salts of 6-hydroxyquinoline with 3,5-dinitrobenzoic acid described their crystal structures, emphasizing the supramolecular architectures formed by intermolecular hydrogen bonds. This underscores the importance of hydrogen bonding in stabilizing supramolecular structures (Li et al., 2012).

Crystal and Molecular Structure Analysis : Explored the synthesis and characterization of eight supramolecular complexes with 2-methylquinoline, revealing the structural diversity and the significance of classical hydrogen bonds between acidic components and 2-methylquinoline. This highlights the influence of noncovalent interactions on the formation of binary organic acid–base adducts (Jin et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(3,5-dinitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5/c20-16(17-7-3-5-11-4-1-2-6-15(11)17)12-8-13(18(21)22)10-14(9-12)19(23)24/h1-2,4,6,8-10H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYJNJLXKLMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)

![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2916284.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2916285.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)

![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)